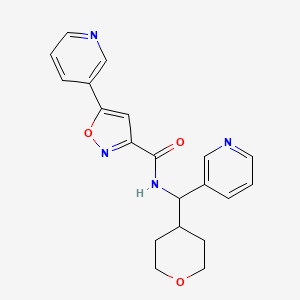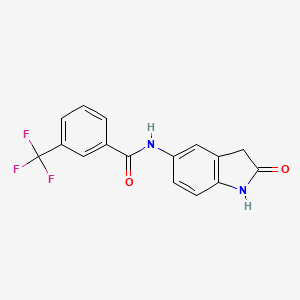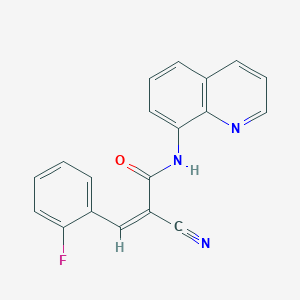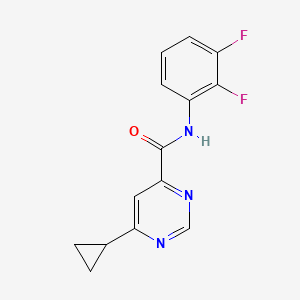
5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Studies on pyrazolopyridine derivatives, including those with carboxamide groups, have demonstrated moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria. These findings suggest that compounds with similar structural features may also possess antibacterial properties, potentially applicable in the development of new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Magnetic Properties
Compounds featuring pyrazole-based ligands have been explored for their unique magnetic interactions in metal complexes, showcasing ferro- and antiferromagnetic coupling. This research highlights the potential of such compounds in magnetic materials and devices, which could extend to compounds with similar ligand structures (Roy et al., 2009).
Antitubercular Activity
Pyrazolopyridine-3-carboxamide derivatives have been identified as potent anti-Mycobacterium tuberculosis agents, with some compounds exhibiting promising in vitro potency against drug-susceptible and multidrug-resistant strains. This suggests a potential research application for structurally related compounds in antitubercular drug discovery (Tang et al., 2015).
Synthetic Applications
The synthesis of novel heterocyclic compounds, including those with isoxazole and pyrazole moieties, has been a subject of considerable interest in organic chemistry. Such compounds have applications ranging from material science to pharmaceuticals, indicating potential synthetic utility for the compound in creating new molecules with desirable properties (Martins et al., 2002).
Luminescence and Sensing
The development of luminescent compounds and fluorescent chemosensors based on pyrazole and pyridine derivatives has been explored for applications in sensing, imaging, and light-emitting devices. This area of research suggests that compounds with structural similarities might also find applications in these fields, particularly in the development of new sensors and materials for optical applications (Chen et al., 2012).
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(17-11-18(27-24-17)15-3-1-7-21-12-15)23-19(14-5-9-26-10-6-14)16-4-2-8-22-13-16/h1-4,7-8,11-14,19H,5-6,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYCVHCXRNKTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)
![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)


![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)
